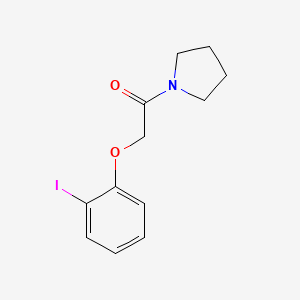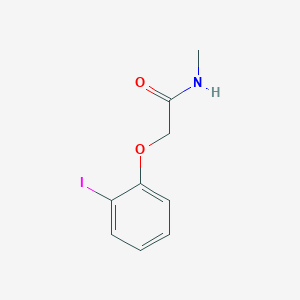
2-(2-Iodophenoxy)-N,N-dimethylacetamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenoxy)-N,N-dimethylacetamid is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-N,N-dimethylacetamid typically involves the reaction of 2-iodophenol with N,N-dimethylacetamide in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenoxy)-N,N-dimethylacetamid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form phenoxazinone derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a phenoxyacetamide derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or thiourea, typically in the presence of a palladium catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted phenoxyacetamides.
Oxidation Reactions: Products include phenoxazinone derivatives.
Reduction Reactions: Products include deiodinated phenoxyacetamides.
Scientific Research Applications
2-(2-Iodophenoxy)-N,N-dimethylacetamid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenoxy)-N,N-dimethylacetamid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the phenoxy group. The iodine atom can act as a leaving group in substitution reactions, while the phenoxy group can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Similar structure but lacks the N,N-dimethylacetamide moiety.
N,N-Dimethylacetamide: Similar structure but lacks the phenoxy and iodine groups.
2-(2-Bromophenoxy)-N,N-dimethylacetamid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-(2-Iodophenoxy)-N,N-dimethylacetamid is unique due to the presence of both the iodine atom and the N,N-dimethylacetamide moiety. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(2-iodophenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOPWRABHJZFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
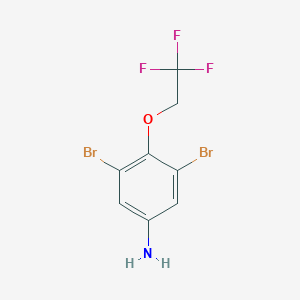
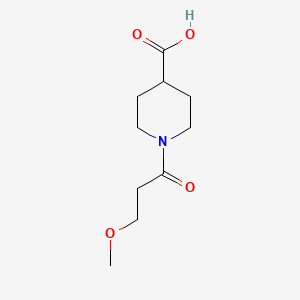
![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)
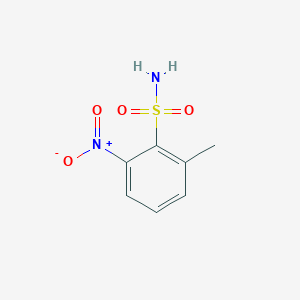
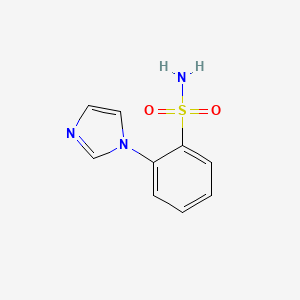
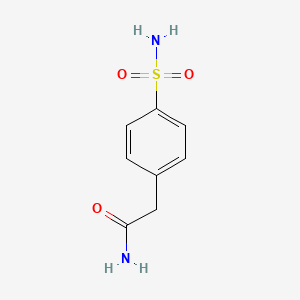
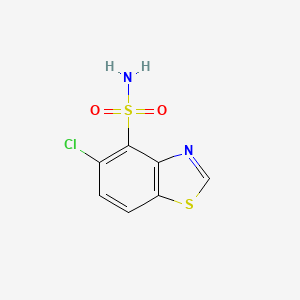
amine](/img/structure/B7870342.png)
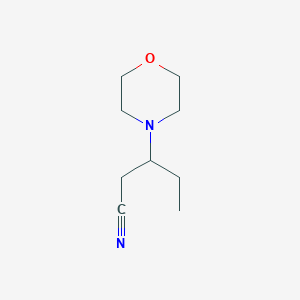

![2-bromo-N-[3-(cyanomethoxy)phenyl]benzamide](/img/structure/B7870366.png)
